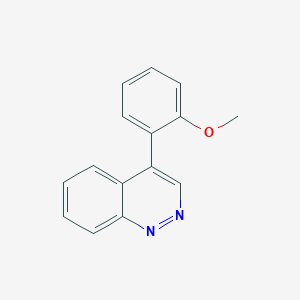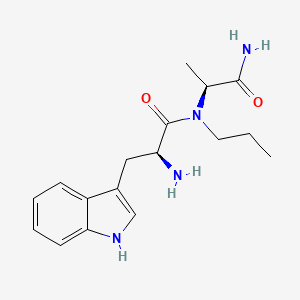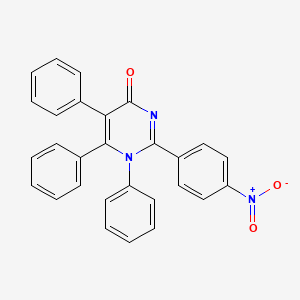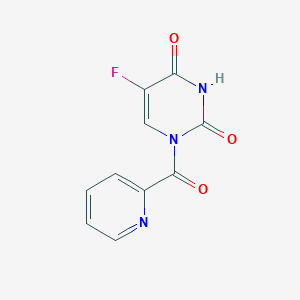
4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an ethylsulfanyl group, a hydroxyl group, and a methyl group attached to a pyridazinone ring. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-hydroxy-2-methylpyridazin-3(2H)-one with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the ethylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridazinone ring using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, pyridine as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehydroxylated or modified pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one involves its interaction with biological targets such as enzymes and receptors. The compound’s ethylsulfanyl and hydroxyl groups play a crucial role in its binding affinity and activity. The molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles: These compounds also contain a sulfanyl group and have shown antimicrobial and anticancer activities.
2- [ N - (substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids: These derivatives exhibit antimicrobial properties and are structurally similar due to the presence of a pyridine ring.
Uniqueness
4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Propiedades
| 36096-33-0 | |
Fórmula molecular |
C7H10N2O2S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
4-ethylsulfanyl-5-hydroxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-6-5(10)4-8-9(2)7(6)11/h4,10H,3H2,1-2H3 |
Clave InChI |
WDZHULRHSWCWKO-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=NN(C1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)


![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)


